2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Description
This compound features a triazolo[4,5-d]pyrimidine core substituted at position 3 with a 4-fluorophenyl group and at position 7 with a sulfanyl (-S-) linker. The sulfanyl group connects to an acetamide moiety, which is further substituted with a 3-methoxyphenyl group. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c1-28-15-4-2-3-13(9-15)23-16(27)10-29-19-17-18(21-11-22-19)26(25-24-17)14-7-5-12(20)6-8-14/h2-9,11H,10H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVWLFWWGDNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents.
Mode of Action
It’s known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to induce apoptosis in cancer cells probably through the mitochondrial pathway accompanied with decrease of the mitochondrial membrane potential (mmp), activations of caspase-9/3, up-regulation of the expression of bax, bak and puma, as well as down-regulation of that of bcl-2 and mcl-1.
Biological Activity
The compound 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available data on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and related pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C_{18}H_{18}F_{N}_{5}O_{2}S with a molecular weight of approximately 373.43 g/mol. Its structure includes a triazole ring, which is known for enhancing biological activity in various compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The triazole moiety has been linked to antiproliferative effects in cancer cells by interfering with key signaling pathways involved in cell division.
- Induction of Apoptosis : Studies indicate that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to mitochondrial dysfunction and caspase activation.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against various cell lines. The following table summarizes key findings:
Anti-inflammatory Activity
In addition to anticancer properties, the compound has shown promise in anti-inflammatory assays:
- Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that treatment with this compound results in decreased levels of TNF-alpha and IL-6 in stimulated macrophages.
- Mechanism : The anti-inflammatory effects are thought to be mediated through the inhibition of NF-kB signaling pathways.
Case Studies
- Case Study on MCF-7 Cells : In vitro studies revealed that the compound significantly reduced MCF-7 cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.
- HeLa Cell Line Analysis : Research indicated that treatment with the compound led to a marked increase in apoptotic markers within HeLa cells, supporting its role as an effective anticancer agent.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Group
- N-(3-Methylphenyl) Analog: The compound 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide () replaces the methoxy group with a methyl group. This highlights the role of substituent electronics in modulating pharmacokinetic properties.
N-(4-Fluorobenzyl) Analog :
N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide () differs in both the triazolopyrimidine substituent (4-methylphenyl vs. 4-fluorophenyl) and the acetamide group (4-fluorobenzyl vs. 3-methoxyphenyl). The benzyl group introduces steric bulk, which may impact binding pocket accessibility, while the 4-methylphenyl on the core could enhance hydrophobic interactions .
Core Modifications in Triazoloheterocycles
Triazolo[4,3-a]diazepine Core :
The compound 8-Chloro-6-(2-fluoro-phenyl)-1-methyl-4h-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepime () replaces the triazolopyrimidine with a benzodiazepine-fused triazolo system. This modification expands the aromatic system, likely altering target selectivity (e.g., GABA receptors vs. kinases) .- Pharmaceutical Solid Forms: A patented compound, (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino]-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol (), retains the triazolopyrimidine core but incorporates a cyclopropane-amino group and hydroxyethoxy side chain. These modifications suggest optimization for solubility and bioavailability in drug development .
Functional Group Replacements
- Sulfonamide vs. Sulfanyl Acetamide: N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (flumetsulam, ) replaces the sulfanyl-acetamide with a sulfonamide group.
Tabulated Comparison of Key Analogs
Research Implications and Gaps
- Electronic Effects : Methoxy vs. methyl substituents ( vs. target compound) warrant comparative binding studies to assess electronic influence on target affinity.
- Core Flexibility : The diazepine-fused analog () demonstrates the versatility of triazolo cores in diverse therapeutic areas, though pharmacological data are lacking.
- Agricultural vs. Pharmaceutical Design : Sulfonamide-based herbicides () contrast with acetamide-focused pharmaceuticals, underscoring substituent-driven application divergence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
